4-(2-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
4-(2-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326813-87-9) is a spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. Its molecular formula is C₁₇H₂₁ClN₂O₄, with a molecular weight of 352.81 g/mol . The compound features a 2-chlorobenzoyl group at position 4 and a propyl substituent at position 6.
Properties
IUPAC Name |
4-(2-chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c1-2-9-20-10-7-18(8-11-20)21(15(12-25-18)17(23)24)16(22)13-5-3-4-6-14(13)19/h3-6,15H,2,7-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMKXFSLKAQEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Spirocyclic Core
The 1-oxa-4,8-diazaspiro[4.5]decane scaffold serves as the foundational structure for this compound. As detailed in Scheme 2-1 of , the synthesis begins with ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (II-1) . Deprotonation using lithium diisopropylamide (LDA) at -78°C enables alkylation with 1-bromo-2-chloroethane, yielding II-2 . Subsequent treatment with benzylamine facilitates nucleophilic substitution, forming II-3 , which undergoes Boc deprotection with HCl to generate II-4 . Reduction of the imide moiety in II-4 with lithium aluminum hydride (LiAlH₄) produces the spirocyclic intermediate II-5 .
Key Reaction Conditions:
-
Alkylation: Dry THF, -78°C, LDA as base.
-
Reduction: LiAlH₄ in anhydrous ether, reflux for 6 hours.
Installation of the 2-Chlorobenzoyl Group
The 4-position of the spirocycle is functionalized via amide coupling using 2-chlorobenzoyl chloride. Activation of the secondary amine in the propyl-substituted intermediate with triethylamine (Et₃N) in dichloromethane (DCM) enables reaction with 2-chlorobenzoyl chloride at 0°C, yielding the tertiary amide .
Critical Parameters:
-
Temperature: Controlled addition at 0°C prevents exothermic side reactions.
-
Stoichiometry: 1.2 equivalents of 2-chlorobenzoyl chloride ensures complete conversion.
Carboxylic Acid Formation
The 3-carboxylic acid moiety is introduced through hydrolysis of a methyl ester precursor . The ester intermediate, synthesized via Steglich esterification using DCC/DMAP, undergoes saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at room temperature for 24 hours .
Reaction Details:
-
Esterification: DCC (1.5 eq), DMAP (0.1 eq), methyl alcohol, 0°C to RT.
-
Hydrolysis: 2M LiOH, THF/H₂O, 25°C, 24 hours.
Stereochemical Considerations
The spirocyclic core contains two stereocenters, leading to a mixture of diastereomers. Chiral HPLC analysis (Chiralpak IC column, hexane/ethanol 90:10) reveals a 55:45 ratio of enantiomers, consistent with the non-stereoselective reduction step using LiAlH₄ . Efforts to enforce stereocontrol via asymmetric catalysis remain an area of ongoing research.
Purification and Characterization
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Structural confirmation is performed via:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃), 3.24 (s, 3H, NCH₂), 4.12 (s, 1H, OCH₂).
Comparative Analysis of Alternative Routes
Alternative methodologies, such as Ugi multicomponent reactions , have been explored to streamline synthesis. However, these approaches suffer from lower yields (<40%) due to competing side reactions . Classical stepwise synthesis remains the most reliable method for large-scale production.
Scalability and Industrial Relevance
Kilogram-scale batches are produced using continuous flow reactors, which enhance heat transfer and reduce reaction times. Key metrics include:
| Parameter | Value |
|---|---|
| Batch Size | 5 kg |
| Overall Yield | 58% |
| Purity | 98.5% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its chemical and biological properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be useful for introducing new functional groups or modifying existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under appropriate conditions.
Substitution: Various reagents, including halogenating agents, alkylating agents, and acylating agents, can be used under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can yield a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
4-(2-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest in various biological studies. It can be used to study the effects of spirocyclic compounds on biological systems.
Medicine: The compound has potential therapeutic applications due to its unique chemical properties. It may be investigated for its potential use as a drug or drug precursor.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of
Biological Activity
4-(2-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which incorporates a diazaspiro framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22ClN2O4, with a molecular weight of approximately 401.28 g/mol. The presence of the chlorobenzoyl group enhances its reactivity and potential interactions with biological targets. The compound is characterized by:
- Spirocyclic structure : This feature contributes to its pharmacological properties.
- Functional groups : The carboxylic acid and chlorobenzoyl moieties play crucial roles in its biological activity.
Biological Activity
Preliminary studies have indicated that this compound exhibits promising anti-inflammatory and analgesic properties. These activities may be attributed to its ability to interact with various biological pathways associated with pain and inflammation.
Research suggests that this compound may interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of bioactive lipids. This interaction could influence pain modulation and inflammatory responses, although detailed mechanisms require further investigation.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contextualized by comparing it with structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(3,4-dichlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | 1326810-13-2 | Contains a methyl group; similar reactivity |
| 1-Oxa-4,8-diazaspiro[4.5]decane derivatives | Various | General class; useful for comparative studies |
| 1-Oxa-2,8-diaza-spiro[4.5]decane derivatives | Various | Different nitrogen positioning; distinct biological activities |
These comparisons highlight the unique structural characteristics of this compound and suggest avenues for further research into its pharmacological potential.
Future Research Directions
To fully elucidate the biological activity of this compound, future research should focus on:
- In vitro and in vivo studies : To assess efficacy and safety profiles.
- Mechanistic studies : To clarify interactions with specific biological targets.
- Structural modifications : To enhance potency and reduce side effects.
Comparison with Similar Compounds
Substituent Variations at Position 4 (Benzoyl Group)
Key Observations :
Substituent Variations at Position 8 (Alkyl Chain)
Key Observations :
Pharmacological Potential
- Medicinal Chemistry : Spirocyclic compounds are explored as enzyme inhibitors or receptor modulators. For example, Inhibitor E (a related spiro compound) targets tryptophan hydroxylase, a key enzyme in serotonin synthesis .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 4-(2-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via spirocyclization reactions involving precursors such as oxa-spiro[3.4]octane-1,3-dione and substituted amines. Key steps include:
- Condensation : Reacting carbonyl-containing intermediates with chlorobenzoyl derivatives under reflux in aprotic solvents (e.g., DMF or THF) to form the spirocyclic core .
- Catalytic Optimization : Titanium tetrachloride (TiCl₄) has been used to facilitate amidine formation in analogous spiro compounds, improving reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard for isolating the final product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Elemental Analysis : Validates empirical formula and purity (>95% recommended for pharmacological studies) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, benzoyl C-Cl at ~750 cm⁻¹) .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve spirocyclic stereochemistry and substituent orientation (e.g., propyl chain integration at δ 0.8–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can researchers design preliminary pharmacological assays to assess this compound’s bioactivity?
- Methodological Answer :
- In Vitro Screening : Use enzyme-linked assays (e.g., kinase or protease inhibition) with IC₅₀ determination. Reference inhibitors (e.g., Hedgehog Antagonist VIII) should be included for comparison .
- Cell Permeability : Employ Caco-2 monolayer models to predict oral bioavailability, monitoring transepithelial electrical resistance (TEER) .
- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM, using nonlinear regression to calculate EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between NMR and mass spectrometry data for this compound?
- Methodological Answer :
- Triangulation : Cross-validate results using alternative techniques (e.g., X-ray crystallography for stereochemical confirmation) .
- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping NMR signals .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and MS fragmentation pathways, identifying discrepancies between experimental and theoretical data .
Q. How can reaction yields be optimized under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., TiCl₄, BF₃·Et₂O) and organocatalysts (e.g., proline derivatives) to enhance spirocyclization efficiency .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to stabilize transition states .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 50–100 W) to reduce reaction time and byproduct formation .
Q. What methodologies are recommended for analyzing metabolic stability in preclinical studies?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rodent) with NADPH cofactor, quantifying parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite Identification : High-resolution LC-Orbitrap MS detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP Enzyme Inhibition : Screen against CYP3A4, CYP2D6 isoforms to assess drug-drug interaction risks .
Q. How should researchers address batch-to-batch variability in spirocyclic compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .
- Quality by Design (QbD) : Use factorial design (e.g., varying catalyst loading, solvent ratios) to identify critical process parameters (CPPs) .
- Statistical Analysis : Apply ANOVA to quantify variability sources (e.g., raw material purity, stirring rate) .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for interpreting dose-response data with high variability?
- Methodological Answer :
- Nonlinear Mixed-Effects Modeling (NLME) : Accounts for inter-experimental variability in EC₅₀ estimates .
- Bootstrap Resampling : Generates 95% confidence intervals for potency metrics, reducing outlier sensitivity .
- Hill Slope Analysis : Assess cooperativity (Hill coefficient ≠1) to infer allosteric binding mechanisms .
Q. How can computational tools predict off-target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB, ChEMBL) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA) .
- Network Pharmacology : Map compound-protein interaction networks to identify polypharmacology risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
